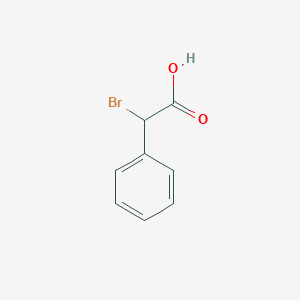

2-bromo-2-phenylacetic acid

Description

The exact mass of the compound alpha-Bromophenylacetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59241. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKFRZBXTKUFIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314228 | |

| Record name | Bromophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4870-65-9 | |

| Record name | Bromophenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4870-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromo(phenyl)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004870659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4870-65-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromo(phenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of 2-bromo-2-phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 2-bromo-2-phenylacetic acid (α-bromophenylacetic acid), a significant reagent and intermediate in organic synthesis. This document outlines the key physicochemical properties and detailed spectroscopic data essential for its characterization. Furthermore, it includes standardized experimental protocols for synthesis and analysis, offering a foundational resource for researchers in medicinal chemistry and materials science.

Molecular and Physicochemical Properties

This compound is a halogenated derivative of phenylacetic acid. Its structure features a bromine atom at the alpha-carbon position, which is a chiral center, meaning the compound can exist as a racemic mixture of (R) and (S) enantiomers.[1] The presence of the phenyl, carboxyl, and bromo functional groups dictates its chemical reactivity and spectroscopic characteristics.

| Property | Value |

| CAS Number | 4870-65-9 |

| Molecular Formula | C₈H₇BrO₂ |

| Molecular Weight | 215.04 g/mol |

| Appearance | White to beige crystalline powder |

| Melting Point | 82-83 °C |

| InChI Key | WAKFRZBXTKUFIW-UHFFFAOYSA-N |

Spectroscopic and Structural Data

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The following sections summarize the expected and observed data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following tables present the expected chemical shifts for ¹H and ¹³C NMR.

Table 1: Predicted ¹H NMR Spectral Data [1]

| Proton Assignment | Expected Chemical Shift (δ) [ppm] | Multiplicity |

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |

| Aromatic (C₆H₅-) | ~ 7.3 - 7.5 | Multiplet |

| Alpha-Proton (α-CH) | ~ 5.3 | Singlet |

Table 2: Predicted ¹³C NMR Spectral Data [1]

| Carbon Assignment | Expected Chemical Shift (δ) [ppm] |

| Carbonyl (C=O) | ~ 170 - 175 |

| Aromatic (C₆H₅-) | ~ 128 - 138 |

| Alpha-Carbon (α-C) | ~ 45 - 55 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule based on their vibrational frequencies.[1] The spectrum is characterized by a very broad O-H stretch typical of a carboxylic acid, and a strong carbonyl (C=O) stretch.

Table 3: Characteristic Infrared Absorption Bands [1][2]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2500 - 3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~ 1710 | Strong | C=O stretch (Carbonyl) |

| 1600, 1495, 1450 | Medium | C=C stretch (Aromatic ring) |

| ~ 1290 | Strong | C-O stretch |

| ~ 930 | Broad, Medium | O-H bend (Out-of-plane) |

| 690 - 770 | Strong | C-H bend (Aromatic out-of-plane) |

| ~ 650 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. A key feature is the presence of a molecular ion peak [M]⁺ and an [M+2]⁺ peak of nearly equal intensity, which is characteristic of molecules containing a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[1][3]

Table 4: Predicted Mass Spectrometry Fragmentation Data [1][3]

| m/z Value | Ion Fragment Description |

| 215 / 217 | [M]⁺ and [M+2]⁺ : Molecular ion peaks |

| 170 / 172 | [M-COOH]⁺: Loss of the carboxyl group |

| 136 | [M-Br]⁺: Loss of the bromine radical |

| 107 | [C₆H₅CH₂]⁺ or tropylium ion |

| 91 | [C₇H₇]⁺: Tropylium ion (from rearrangement) |

| 77 | [C₆H₅]⁺: Phenyl cation |

X-ray Crystallography

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms, including bond lengths and angles. While this technique is crucial for a complete structural analysis, a published crystal structure for this compound (CAS 4870-65-9) was not identified in the searched literature.[1] Analysis of similar bromo-substituted organic compounds suggests that the bromine atom plays a significant role in directing crystal packing through intermolecular interactions.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and structural characterization of this compound.

Synthesis via Radical Bromination

This protocol details the synthesis of this compound from phenylacetic acid using N-bromosuccinimide (NBS) as the bromine source and AIBN as a radical initiator.[4]

Materials:

-

Phenylacetic acid (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

2,2'-Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Carbon tetrachloride (CCl₄)

-

n-Hexane

-

Diethyl ether

-

Silica gel

Procedure:

-

To a dry two-necked round-bottom flask equipped with a reflux condenser, add phenylacetic acid (1.0 eq), N-bromosuccinimide (1.1 eq), and carbon tetrachloride.

-

With stirring, add AIBN (0.05 eq) to the mixture.

-

Heat the reaction mixture to reflux (approx. 77°C) and maintain for 2 hours.

-

Monitor the reaction progress by ¹H NMR until the starting phenylacetic acid is completely consumed.

-

Allow the reaction to cool to room temperature.

-

Dilute the mixture with n-hexane and filter to remove the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by silica gel column chromatography using an eluent of n-hexane/diethyl ether (2:1 v/v) to yield this compound as a white solid.

NMR Spectroscopy Protocol

Sample Preparation: [5]

-

Accurately weigh 5-25 mg of the solid sample for ¹H NMR (or 50-100 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a small vial.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent for chemical shift referencing (0 ppm).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

-

Introduce the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire the ¹H NMR spectrum using a standard pulse-acquire sequence.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

FT-IR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or acetone.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

-

After analysis, clean the sample from the ATR crystal thoroughly.

Mass Spectrometry Protocol (Electron Ionization)

Sample Introduction:

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

The sample is vaporized by heating under high vacuum.

Ionization and Analysis: [6]

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).

-

The molecular ion and various fragment ions, formed by the breakdown of the energy-rich molecular ion, are accelerated by an electric field.

-

The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).

-

A detector measures the abundance of each ion, and the data is plotted as relative intensity versus m/z.

X-ray Crystallography Protocol (Hypothetical)

This protocol describes the general steps that would be followed to obtain a crystal structure.

Crystal Growth:

-

The primary and most challenging step is to grow a single, high-quality crystal of at least 0.1 mm in all dimensions.

-

Methods include slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion.[7] For this compound, a suitable starting point would be to dissolve the compound in a solvent in which it is moderately soluble (e.g., ethyl acetate) and allow for slow evaporation or use vapor diffusion with a less polar anti-solvent (e.g., hexane).

Data Collection and Structure Solution: [8][9]

-

Mount the selected crystal on a goniometer head and place it within the X-ray diffractometer.

-

A monochromatic X-ray beam is directed at the crystal.

-

The crystal is rotated, and the diffraction pattern (the positions and intensities of the diffracted X-ray spots) is recorded on a detector.

-

The diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of each reflection.

-

The phase problem is solved using direct methods (common for small molecules) to generate an initial electron density map.

-

A molecular model is built into the electron density map, and the atomic positions and thermal parameters are refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.

Visualizations

The following diagrams illustrate the molecular structure, analytical workflow, and a key fragmentation pathway for this compound.

Caption: 2D Molecular Structure of this compound.

Caption: Workflow for the synthesis and structural analysis of the title compound.

Caption: Simplified primary fragmentation pathway in Electron Ionization Mass Spectrometry.

References

- 1. This compound | 4870-65-9 | Benchchem [benchchem.com]

- 2. α-Bromophenylacetic acid [webbook.nist.gov]

- 3. α-Bromophenylacetic acid [webbook.nist.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. portlandpress.com [portlandpress.com]

- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of alpha-Bromophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Bromophenylacetic acid (α-BPAA) is a halogenated derivative of phenylacetic acid. It serves as a crucial building block and intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and other biologically active molecules. A thorough understanding of its physical properties is paramount for its effective use in research and development, enabling optimization of reaction conditions, purification processes, and formulation strategies. This technical guide provides a comprehensive overview of the core physical properties of alpha-bromophenylacetic acid, detailed experimental protocols for their determination, and relevant biological pathway context.

Core Physical Properties

The physical characteristics of alpha-bromophenylacetic acid are summarized in the table below. These values have been compiled from various scientific and chemical data sources.

| Property | Value | Notes |

| Molecular Formula | C₈H₇BrO₂ | |

| Molecular Weight | 215.04 g/mol | [1][2][] |

| CAS Number | 4870-65-9 | [1][2][] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 81-83 °C | [1] |

| Boiling Point | Decomposes upon heating | A precise boiling point at atmospheric pressure is not applicable. |

| Solubility | Soluble in methanol. Insoluble in water. | [] |

| Density | Not experimentally determined | Calculated values suggest a density of approximately 1.6 g/cm³. |

| pKa | Not experimentally determined | As a carboxylic acid, it is expected to have an acidic pKa. |

Experimental Protocols

Detailed methodologies for determining the key physical properties of alpha-bromophenylacetic acid are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of dry alpha-bromophenylacetic acid powder is finely crushed. A capillary tube, sealed at one end, is tapped into the powder to pack a small sample (2-3 mm in height) into the bottom of the tube.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed into the heating block of the apparatus.

-

Measurement:

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The apparatus is then allowed to cool.

-

A fresh sample is heated again, with the rate of temperature increase slowed to 1-2 °C per minute as the approximate melting point is approached.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

-

Data Analysis: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction. A narrow range is indicative of high purity.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane) are selected for testing.

-

Procedure:

-

To a test tube containing a small, accurately weighed amount of alpha-bromophenylacetic acid (e.g., 10 mg), a measured volume of the selected solvent (e.g., 1 mL) is added at a constant temperature (typically 25 °C).

-

The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.

-

The mixture is visually inspected for the dissolution of the solid.

-

If the solid dissolves completely, the substance is considered soluble under these conditions. If it does not, it is classified as insoluble or sparingly soluble.

-

-

Quantitative Measurement (Optional): For a more precise determination, a saturated solution is prepared by adding an excess of the solid to the solvent and stirring until equilibrium is reached. The undissolved solid is then removed by filtration or centrifugation, and the concentration of the dissolved solute in the supernatant is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

Determination of Density (Gas Pycnometry)

Principle: Gas pycnometry is a non-destructive technique that uses an inert gas, typically helium, to determine the volume of a solid sample by measuring the pressure change of the gas in a calibrated chamber. The density is then calculated from the measured volume and the mass of the sample.

Methodology:

-

Sample Preparation: A known mass of dry alpha-bromophenylacetic acid powder is accurately weighed.

-

Apparatus: A gas pycnometer is calibrated according to the manufacturer's instructions.

-

Measurement:

-

The weighed sample is placed in the sample chamber of the pycnometer.

-

The chamber is sealed, and the analysis is initiated.

-

The instrument automatically purges the chamber with helium gas and then performs a series of pressure measurements to determine the volume of the sample.

-

-

Data Analysis: The density (ρ) is calculated using the formula: ρ = mass / volume

Determination of pKa (Potentiometric Titration)

Principle: The pKa is a measure of the acidity of a compound. For a carboxylic acid like alpha-bromophenylacetic acid, it is the pH at which the acid is 50% dissociated. Potentiometric titration involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added.

Methodology:

-

Sample Preparation: A solution of alpha-bromophenylacetic acid of known concentration (e.g., 0.01 M) is prepared in a suitable solvent (e.g., a water-methanol mixture to ensure solubility).

-

Apparatus: A calibrated pH meter with a combination electrode is used in conjunction with a burette for the precise addition of the titrant.

-

Titration:

-

The electrode is immersed in the alpha-bromophenylacetic acid solution.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, measured increments from the burette.

-

After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.

-

-

Data Analysis:

-

A titration curve is generated by plotting the measured pH against the volume of titrant added.

-

The equivalence point (the point of steepest slope) is identified from the curve.

-

The volume of titrant required to reach the half-equivalence point (half the volume of the equivalence point) is determined.

-

The pH of the solution at the half-equivalence point is equal to the pKa of the acid.

-

Visualizations

Synthesis of alpha-Bromophenylacetic Acid: An Experimental Workflow

The following diagram illustrates a common laboratory synthesis route for alpha-bromophenylacetic acid starting from phenylacetic acid.

References

Technical Guide: Solubility of 2-Bromo-2-Phenylacetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-bromo-2-phenylacetic acid in common organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols for determining its solubility. The methodologies described herein are standard in the pharmaceutical and chemical industries and are intended to enable researchers to generate precise and reliable solubility data. This guide includes protocols for the shake-flask equilibrium method followed by either gravimetric or UV-Vis spectroscopic analysis. Additionally, a logical workflow for solubility determination is presented using a Graphviz diagram.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of various pharmaceutical compounds and other biologically active molecules. Its solubility in different organic solvents is a critical physical property that influences reaction kinetics, purification processes such as crystallization, and formulation development. Understanding the solubility profile of this compound is essential for process optimization, ensuring high yields, and achieving desired purity levels.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents at various temperatures has not been published. To facilitate experimental design, the following table provides an illustrative template for how such data should be presented once determined.

Table 1: Illustrative Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask/Gravimetric |

| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask/Gravimetric |

| Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask/Gravimetric |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Shake-Flask/UV-Vis |

| Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask/UV-Vis |

| Toluene | 25 | Data to be determined | Data to be determined | Shake-Flask/UV-Vis |

Note: The data in this table is for illustrative purposes only and must be determined experimentally.

Experimental Protocols for Solubility Determination

The following sections detail the recommended experimental procedures for determining the solubility of this compound. The shake-flask method is the gold standard for determining equilibrium solubility.

General Experimental Workflow

The overall process for determining the solubility of this compound is depicted in the workflow diagram below. This process begins with the preparation of a supersaturated solution and concludes with the quantification of the dissolved solute.

Shake-Flask Method

Objective: To prepare a saturated solution of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, ethanol, acetone)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed container for analysis. This step is critical to remove any undissolved microparticles.

Quantification Method 1: Gravimetric Analysis

Objective: To determine the concentration of this compound in the saturated solution by evaporating the solvent and weighing the residual solid. This method is suitable for non-volatile solvents.

Materials:

-

Saturated filtrate from the shake-flask method

-

Analytical balance

-

Evaporating dish or weighing boat

-

Oven or vacuum oven

Procedure:

-

Accurately weigh a clean, dry evaporating dish (W_initial).

-

Transfer a known volume of the filtered saturated solution into the evaporating dish.

-

Accurately weigh the evaporating dish containing the solution (W_solution).

-

Carefully evaporate the solvent in a well-ventilated fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used to expedite evaporation without decomposing the solute.

-

Once all the solvent has evaporated, dry the dish containing the solid residue to a constant weight in an oven at a temperature below the melting point of this compound.

-

Allow the dish to cool to room temperature in a desiccator and then weigh it (W_final).

-

Calculate the solubility using the following formula:

Solubility (g/L) = [(W_final - W_initial) / Volume of solution (L)]

Quantification Method 2: UV-Vis Spectroscopic Analysis

Objective: To determine the concentration of this compound in the saturated solution using its ultraviolet absorbance. This method is suitable for compounds that absorb UV radiation and is particularly useful for volatile solvents.

Materials:

-

Saturated filtrate from the shake-flask method

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

The same organic solvent used for solubility determination (as blank and for dilutions)

Procedure:

Part A: Preparation of a Calibration Curve

-

Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for this compound in that solvent. Use the pure solvent as a blank.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the y-intercept.

Part B: Analysis of the Saturated Solution

-

Take the filtered saturated solution and dilute it with a known factor using the same organic solvent so that its absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

Use the equation of the calibration curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility.

Signaling Pathways and Logical Relationships

While this compound is a synthetic building block and not directly involved in biological signaling pathways, its synthesis and purification involve a logical sequence of steps. The following diagram illustrates a typical synthesis and purification workflow.

Conclusion

The solubility of this compound in organic solvents is a fundamental parameter for its effective use in research and development. This technical guide provides detailed, actionable protocols for the experimental determination of this crucial data. By following the described shake-flask method coupled with either gravimetric or UV-Vis analysis, researchers can generate reliable and accurate solubility profiles. The provided workflow diagrams offer a clear visual representation of the experimental and logical processes involved. The availability of such quantitative data will undoubtedly facilitate the optimization of synthetic routes, purification techniques, and the development of new chemical entities based on this versatile building block.

References

A Technical Overview of 2-bromo-2-phenylacetic acid: Molecular Properties

For researchers, scientists, and professionals engaged in drug development and organic synthesis, a precise understanding of the fundamental properties of chemical compounds is paramount. This document provides a concise summary of the molecular weight and chemical formula for 2-bromo-2-phenylacetic acid.

Core Molecular Data

The essential molecular information for this compound is presented below. This data is foundational for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value | Citations |

| Molecular Formula | C₈H₇BrO₂ | [1][2][3][4] |

| Molecular Weight | 215.04 g/mol | [2][4] |

| Alternate Molecular Weight | 215.0440 | [1] |

| Alternate Molecular Weight | 215.05 g/mol | [3][5] |

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. (2S)-2-bromo-2-phenylacetic acid | C8H7BrO2 | CID 7000044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [stenutz.eu]

- 4. 2-Bromophenylacetic acid | C8H7BrO2 | CID 87754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pacificbiochem.com [pacificbiochem.com]

Stability and Storage Conditions for 2-Bromo-2-Phenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-bromo-2-phenylacetic acid. The information is intended to assist researchers, scientists, and professionals in the pharmaceutical industry in ensuring the integrity and purity of this compound throughout its lifecycle.

Chemical Stability Profile

This compound is a white to off-white crystalline solid.[1] While specific kinetic data on its degradation is not extensively published, its stability is influenced by temperature, moisture, pH, light, and the presence of incompatible substances. Like other α-halo carboxylic acids, it is susceptible to nucleophilic substitution and elimination reactions.

Incompatibility

To maintain the stability of this compound, contact with the following should be avoided:

-

Strong Oxidizing Agents: May cause vigorous or explosive reactions.

-

Strong Bases: Can lead to rapid decomposition through hydrolysis and elimination reactions.[2]

-

Moisture: The compound can hydrolyze in the presence of water.[3]

Hazardous Decomposition Products

Upon thermal decomposition, this compound may produce hazardous fumes, including:

Recommended Storage and Handling

Proper storage and handling are critical for preserving the quality of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place, below +30°C.[4] | Minimizes thermal degradation. |

| Atmosphere | Store in a dry environment.[5] | Prevents hydrolysis. |

| Container | Keep container tightly closed.[6] | Protects from moisture and atmospheric contaminants. |

| Ventilation | Store in a well-ventilated area.[7] | Safely dissipates any potential vapors. |

| Light Exposure | Store away from direct light. | While specific photostability data is limited, protection from light is a general best practice for complex organic molecules. |

Potential Degradation Pathways

The primary degradation pathway for this compound is anticipated to be hydrolysis, leading to the formation of mandelic acid. Other potential degradation routes under forced conditions could include decarboxylation at elevated temperatures.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Shelf Life vs. Retest Date - What's the Difference? - ECA Academy [gmp-compliance.org]

- 3. Mandelic acid - Wikipedia [en.wikipedia.org]

- 4. 2-Bromophenylacetic acid 99 18698-97-0 [sigmaaldrich.com]

- 5. How to Determine Shelf Life of Bromo-OTBN - PYG Lifesciences [pyglifesciences.com]

- 6. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2-Bromo-2-phenylacetic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-2-phenylacetic acid, a key intermediate in organic synthesis and pharmaceutical development. The document details its historical discovery, established synthetic protocols, physicochemical properties, and significant applications, with a focus on its role as a precursor in drug development.

Introduction

This compound, also known as α-bromophenylacetic acid, is a halogenated carboxylic acid with the chemical formula C₈H₇BrO₂. Its structure, featuring a bromine atom at the alpha position to the carboxyl group and a phenyl ring, imparts significant reactivity, making it a versatile building block in organic chemistry. This guide serves as a technical resource for professionals in research and drug development, offering detailed information on the synthesis, properties, and applications of this important compound.

Discovery and History

The discovery of this compound is intrinsically linked to the development of methods for the α-halogenation of carboxylic acids. The most prominent of these is the Hell-Volhard-Zelinsky (HVZ) reaction , named after the chemists Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky, who developed this reaction in the late 19th century. This reaction provides a direct route to α-bromo carboxylic acids from their corresponding carboxylic acids using bromine and a phosphorus catalyst.

While a specific singular "discovery" of this compound is not well-documented as a standalone event, its synthesis and characterization emerged from the broader exploration and application of these fundamental α-halogenation reactions to phenylacetic acid. The ability to introduce a bromine atom at the benzylic position opened up new avenues for the synthesis of a variety of phenylacetic acid derivatives, which proved to be valuable in various fields, most notably in the development of pharmaceuticals.

Synthesis of this compound

Several methods have been established for the synthesis of this compound. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Hell-Volhard-Zelinsky (HVZ) Reaction

The classical method for the synthesis of this compound is the Hell-Volhard-Zelinsky reaction. This reaction involves the treatment of phenylacetic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃). The reaction proceeds through the formation of an acyl bromide intermediate, which then undergoes enolization and subsequent bromination at the α-carbon.

Figure 1: General workflow of the Hell-Volhard-Zelinsky reaction for the synthesis of this compound.

Bromination with N-Bromosuccinimide (NBS)

A more modern and often preferred method for the α-bromination of phenylacetic acid involves the use of N-bromosuccinimide (NBS) as the brominating agent, typically with a radical initiator such as azobisisobutyronitrile (AIBN). This method offers milder reaction conditions and avoids the use of elemental bromine.

-

Materials and Setup:

-

2-Phenylacetic acid (376 mg, 2.7 mmol)

-

N-Bromosuccinimide (NBS) (540 mg, 3.05 mmol)

-

Azobisisobutyronitrile (AIBN) (23 mg, 0.14 mmol)

-

Carbon tetrachloride (CCl₄) (5.5 mL)

-

A dry, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

-

Procedure:

-

To the two-necked flask, add 2-phenylacetic acid, N-bromosuccinimide, and carbon tetrachloride.

-

With stirring, add the azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to reflux at 77°C and maintain stirring for 2 hours.

-

The progress of the reaction can be monitored by ¹H NMR spectroscopy until the complete consumption of 2-phenylacetic acid is observed.

-

-

Work-up and Purification:

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with hexane (10.0 mL) and filter to remove the succinimide byproduct.

-

Remove the solvent from the filtrate by rotary evaporation.

-

Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ether (2:1, v/v) as the eluent.

-

This procedure typically affords this compound as a white solid with a high yield (around 95%).[1]

-

Figure 2: A step-by-step workflow for the synthesis of this compound using N-bromosuccinimide.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrO₂ | [2][3] |

| Molecular Weight | 215.04 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 82-83 °C (lit.) | [2] |

| Boiling Point | 120-121 °C at 0.02 Torr | [2] |

| Solubility | Soluble in methanol. Sparingly soluble in water. | [2] |

| pKa | 2.21 (at 25°C) | [2] |

| CAS Number | 4870-65-9 | [2] |

Spectroscopic Data:

-

¹H NMR: Spectra are available in public databases.

-

¹³C NMR: Spectra are available in public databases.

-

IR Spectrum: Infrared spectral data is available in the NIST WebBook.

-

Mass Spectrum: Mass spectral data (electron ionization) is available in the NIST WebBook.

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of a wide range of organic compounds, particularly in the pharmaceutical industry.

Precursor for Semi-Synthetic Penicillins

One of the most significant applications of this compound is as a precursor in the preparation of semi-synthetic penicillins. While phenylacetic acid itself is a direct precursor for Penicillin G, the bromo-derivative allows for further chemical modifications of the side chain, leading to a variety of penicillin analogues with different antibacterial spectra and properties. The enzymatic synthesis of penicillins often involves the acylation of 6-aminopenicillanic acid (6-APA) with an appropriate side-chain precursor. This compound can be converted to other phenylacetic acid derivatives that are then used in this enzymatic or chemical coupling.

Figure 3: Logical workflow illustrating the role of this compound as a precursor for modified side chains in the synthesis of semi-synthetic penicillins.

Synthesis of Other Bioactive Molecules

Beyond penicillins, this compound is used in the synthesis of a variety of other biologically active molecules. Its reactivity allows for the introduction of the phenylacetic acid moiety into larger, more complex structures. Examples of its applications include:

-

Inhibitors of Mammalian Collagenase and Elastase: This compound can be used in the development of inhibitors for these enzymes, which are implicated in various pathological conditions.[2]

-

Synthesis of β-Lactams: It can react with imines to form β-lactams, which are a class of antibiotics.

-

Preparation of α-Mercaptophenylacetic Acid: This is achieved by treating this compound with sodium hydrosulfide.

-

Synthesis of Polymandelide: It can be used as a reactant in the preparation of polymandelide.

Conclusion

This compound is a compound of significant historical and practical importance in organic and medicinal chemistry. Its synthesis, primarily through the well-established Hell-Volhard-Zelinsky reaction or modern variations using reagents like N-bromosuccinimide, is well-understood and provides a reliable source of this versatile intermediate. The data and protocols presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this compound for the synthesis of novel compounds and the advancement of pharmaceutical research.

References

Theoretical Investigations of 2-Bromo-2-phenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on 2-bromo-2-phenylacetic acid, a versatile building block in organic synthesis and drug development. Due to the limited availability of dedicated computational studies on this specific molecule in peer-reviewed literature, this guide presents a comparative analysis of its expected structural, spectroscopic, and electronic properties based on theoretical data from closely related compounds. Detailed experimental protocols for its synthesis via the Hell-Volhard-Zelinsky reaction are provided, alongside a mechanistic discussion of its reactivity, particularly in nucleophilic substitution reactions. This document aims to serve as a valuable resource for researchers by integrating established experimental knowledge with theoretical perspectives, facilitating a deeper understanding of this important chemical entity.

Introduction

This compound, also known as α-bromophenylacetic acid, is a halogenated carboxylic acid of significant interest in organic chemistry. Its structure, featuring a chiral center at the α-carbon, makes it a valuable precursor for the stereoselective synthesis of various organic molecules, including pharmaceuticals. Theoretical and computational chemistry offer powerful tools to elucidate the intrinsic properties of such molecules, including their conformational preferences, electronic structure, and vibrational characteristics. This guide summarizes the expected theoretical data for this compound and provides detailed experimental context.

Theoretical Studies: A Comparative Analysis

Molecular Geometry

The key structural parameters of this compound, including bond lengths and bond angles, are presented in Table 1. These values are benchmarked against typical DFT-calculated values for similar functional groups. The presence of the bulky bromine atom and the phenyl ring influences the conformational preferences around the Cα-C(O) bond.

Table 1: Predicted Molecular Geometry of this compound (Comparative Data)

| Parameter | Bond/Angle | Predicted Value (DFT) |

| Bond Lengths (Å) | Cα - Br | ~1.95 - 2.00 |

| Cα - C(O) | ~1.52 - 1.55 | |

| C=O | ~1.20 - 1.22 | |

| C - OH | ~1.35 - 1.38 | |

| Cα - C(phenyl) | ~1.50 - 1.53 | |

| **Bond Angles (°) ** | Br - Cα - C(O) | ~110 - 114 |

| Br - Cα - C(phenyl) | ~110 - 114 | |

| C(O) - Cα - C(phenyl) | ~110 - 114 | |

| O=C-OH | ~120 - 123 |

Note: These values are estimations based on DFT calculations of similar molecules and are intended for comparative purposes.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can be compared with experimental data for structural confirmation. Key vibrational modes for this compound are summarized in Table 2. The characteristic stretching frequencies of the C=O, O-H, and C-Br bonds are of particular interest for spectroscopic identification.

Table 2: Predicted Vibrational Frequencies of this compound (Comparative Data)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹, Scaled DFT) |

| O-H stretch | Carboxylic Acid | ~3400 - 3600 (monomer), ~2500-3300 (dimer) |

| C-H stretch (aromatic) | Phenyl Ring | ~3000 - 3100 |

| C=O stretch | Carboxylic Acid | ~1700 - 1750 |

| C-O stretch | Carboxylic Acid | ~1200 - 1300 |

| C-Br stretch | Alkyl Halide | ~550 - 650 |

Note: Predicted frequencies are typically scaled to correct for anharmonicity and basis set limitations.

Electronic Properties

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of chemical stability. For this compound, the HOMO is expected to be localized on the phenyl ring and the oxygen atoms of the carboxyl group, while the LUMO is likely centered on the antibonding orbitals of the carbonyl group and the C-Br bond.

Table 3: Predicted Electronic Properties of this compound (Comparative Data)

| Property | Predicted Value (DFT) |

| HOMO Energy | ~ -6.5 to -7.5 eV |

| LUMO Energy | ~ -0.5 to -1.5 eV |

| HOMO-LUMO Gap | ~ 5.0 to 7.0 eV |

Note: These values are estimations and can vary significantly with the choice of DFT functional and basis set.

Experimental Protocols

The synthesis and reactivity of this compound are well-established. The following sections provide detailed methodologies for its preparation and a discussion of its characteristic reactions.

Synthesis via Hell-Volhard-Zelinsky Reaction

The α-bromination of phenylacetic acid is commonly achieved through the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2][3]

Materials:

-

Phenylacetic acid

-

Red phosphorus (catalytic amount) or Phosphorus tribromide (PBr₃)

-

Bromine (Br₂)

-

Water

-

Appropriate organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place phenylacetic acid and a catalytic amount of red phosphorus (or PBr₃).

-

Slowly add bromine to the reaction mixture. The reaction is exothermic and should be controlled by external cooling if necessary.

-

After the addition is complete, gently heat the mixture to reflux. The reaction progress can be monitored by the disappearance of the red-brown color of bromine.

-

Continue refluxing until the reaction is complete (typically several hours).

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully add water to the flask to quench the excess PBr₃ and hydrolyze the intermediate acyl bromide. This step is highly exothermic and will produce HBr gas, so it must be performed in a well-ventilated fume hood.

-

The product, this compound, will precipitate as a solid.

-

Isolate the solid product by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., water or a mixture of organic solvents) to obtain the purified α-bromo acid.

Mandatory Visualizations

Reaction Mechanism: Nucleophilic Substitution (SN2)

This compound readily undergoes nucleophilic substitution reactions at the α-carbon. The following diagram illustrates the SN2 mechanism for the reaction with a generic nucleophile (Nu⁻).[4]

References

Potential Research Areas for 2-Bromo-2-Phenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2-phenylacetic acid is a versatile synthetic intermediate with a core structure that is amenable to a wide array of chemical modifications. This adaptability makes it a valuable starting point for the exploration of novel compounds with diverse biological activities. The presence of a reactive bromine atom at the alpha position, combined with the carboxylic acid functionality and the phenyl ring, provides multiple sites for derivatization, leading to a broad chemical space for drug discovery and development. This technical guide outlines potential research avenues for this compound, focusing on its applications in medicinal chemistry. It provides a summary of reported biological activities, detailed experimental protocols for synthesis and evaluation, and visual representations of key workflows and signaling pathways to facilitate further research in this area.

Core Synthetic Pathways and Derivatizations

The synthetic utility of this compound lies in its straightforward preparation and the reactivity of its functional groups. The primary synthetic route involves the alpha-bromination of phenylacetic acid.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the radical-initiated bromination of phenylacetic acid using N-bromosuccinimide (NBS)[1].

Experimental Protocol: Synthesis of this compound [1]

-

Materials: 2-phenylacetic acid, N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), carbon tetrachloride (CCl₄), hexane, ether.

-

Procedure:

-

In a dry two-necked flask equipped with a condenser, combine 2-phenylacetic acid (e.g., 376 mg, 2.7 mmol), N-bromosuccinimide (540 mg, 3.05 mmol), and carbon tetrachloride (5.5 mL).

-

Add a catalytic amount of azobisisobutyronitrile (23 mg, 0.14 mmol) to the stirred mixture.

-

Heat the reaction mixture to reflux at 77°C and maintain for 2 hours, monitoring the reaction progress by ¹H NMR until the starting material is consumed.

-

After completion, allow the reaction to cool to room temperature.

-

Dilute the mixture with hexane (10.0 mL) and filter to remove succinimide.

-

Remove the solvent from the filtrate by rotary evaporation.

-

Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ether (2:1, v/v) as the eluent to yield this compound as a white solid.

-

-

Expected Yield: 95%[1].

Diagram of Synthetic Workflow

Caption: Synthetic workflow for this compound.

Key Derivatization Reactions

The functional groups of this compound offer several handles for derivatization, including amide formation, esterification, and nucleophilic substitution of the bromine atom.

Amides of this compound are a promising class of compounds with reported biological activities. The general synthesis involves the reaction of an activated form of the acid (e.g., an acyl chloride) with a primary or secondary amine.

Experimental Protocol: Synthesis of N-substituted-2-bromo-2-phenylacetamides

-

Materials: this compound, thionyl chloride (SOCl₂), desired primary or secondary amine, triethylamine (TEA), dichloromethane (DCM).

-

Procedure:

-

Acid Chloride Formation: In a round-bottom flask, dissolve this compound in an excess of thionyl chloride. Reflux the mixture for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-bromo-2-phenylacetyl chloride.

-

Amidation: Dissolve the crude acid chloride in dry dichloromethane. Cool the solution in an ice bath. Add the desired amine (1 equivalent) and triethylamine (1.1 equivalents) dropwise. Stir the reaction mixture at room temperature overnight.

-

Workup: Wash the reaction mixture with water, 1N HCl, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography.

-

Diagram of Amide Synthesis Workflow

Caption: General workflow for the synthesis of N-substituted 2-bromo-2-phenylacetamides.

Ester derivatives are also of interest, for example as intermediates in the synthesis of clopidogrel. A straightforward method for their preparation is Fischer esterification.

Experimental Protocol: Synthesis of Methyl 2-bromo-2-phenylacetate

-

Materials: this compound, methanol, concentrated sulfuric acid.

-

Procedure:

-

Dissolve this compound in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4 hours.

-

After cooling, remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer and concentrate to obtain the crude ester, which can be further purified by distillation or chromatography.

-

Potential Research Areas and Biological Activities

Derivatives of this compound have shown promise in several therapeutic areas. The following sections highlight key research directions supported by available data.

Antimicrobial and Antifungal Activity

Amide derivatives of this compound have demonstrated activity against various microbial and fungal strains. This opens up a research avenue for the development of new anti-infective agents.

Table 1: Antimicrobial Activity of Phenylacetamide Derivatives

| Compound Class | Test Organism | Activity | Reference |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | MIC = 2.5–5.0 mg/mL | [2] |

| N-(2-hydroxy-4-nitrophenyl)phenylacetamides | Bacillus subtilis | MIC = 12.5 µg/mL | [3] |

| N-(2-hydroxy-4-nitrophenyl)phenylacetamides | Pseudomonas aeruginosa | MIC = 12.5 µg/mL | [4] |

| N-(2-hydroxy-4-nitrophenyl)phenylacetamides | Staphylococcus aureus | MIC = 25 µg/mL | [4] |

| N-(2-hydroxy-4-nitrophenyl)phenylacetamides | Candida albicans | MIC = 12.5 µg/mL | [3] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution [2]

-

Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates, bacterial or fungal inoculum, test compound stock solution, positive control antibiotic.

-

Procedure:

-

Prepare a serial two-fold dilution of the test compound in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives is another significant area for investigation. In vitro and in vivo models can be used to screen and characterize the activity of novel compounds.

Table 2: In Vitro Anti-inflammatory Activity of Phenylacetic Acid Derivatives

| Compound | Assay | IC₅₀ | Reference |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative (ethyl ester) | Proteinase (Trypsin) Inhibition | 0.07 mg/mL | [2] |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative (hydrazide) | Proteinase (Trypsin) Inhibition | 0.04 mg/mL | [2] |

| Acetylsalicylic acid (Standard) | Proteinase (Trypsin) Inhibition | 0.4051 ± 0.0026 mg/mL | [2] |

Experimental Protocol: In Vitro Proteinase Inhibitory Assay [2][5]

-

Materials: Trypsin, Tris-HCl buffer (25 mM, pH 7.4), casein solution (0.8% w/v), perchloric acid (70% v/v), test compound, standard drug (e.g., diclofenac sodium).

-

Procedure:

-

Prepare a reaction mixture containing 250 µL of trypsin solution and 1.0 mL of Tris-HCl buffer.

-

Add 1.0 mL of the test compound solution at various concentrations.

-

Incubate the mixture at 37°C for 5 minutes.

-

Add 1.0 mL of casein solution and incubate for an additional 20 minutes.

-

Terminate the reaction by adding 2.0 mL of perchloric acid.

-

Centrifuge the cloudy suspension.

-

Measure the absorbance of the supernatant at 280 nm against a buffer blank.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

Signaling Pathway: NF-κB in Inflammation

Many anti-inflammatory agents exert their effects by modulating the NF-κB signaling pathway, a key regulator of the inflammatory response. Investigating the impact of this compound derivatives on this pathway could be a fruitful research direction.

Caption: Simplified NF-κB signaling pathway in inflammation.

Anticonvulsant Activity

Phenylacetamide derivatives have been investigated for their potential as anticonvulsant agents. The maximal electroshock (MES) seizure test is a standard preclinical model for evaluating efficacy against generalized tonic-clonic seizures.

Table 3: Anticonvulsant Activity of Phenylacetamide Derivatives in Mice (MES Test)

| Compound | ED₅₀ (mg/kg) | Reference |

| N-substituted 2-anilinophenylacetamide (Compound 12) | 24.0 | [6] |

| N-substituted 2-anilinophenylacetamide (Compound 14) | 8.0 | [6] |

| 4-aminophenylacetamide derivative (Compound 16) | 50.50 | [7] |

| Phenytoin (Standard) | ~9.3 | [6] |

| Carbamazepine (Standard) | ~8.8 | [6] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice [8][9]

-

Animals: Male mice (e.g., Swiss albino), weighing 20-25 g.

-

Apparatus: An electroconvulsive shock generator with corneal electrodes.

-

Procedure:

-

Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice. A vehicle control group should also be included.

-

At the time of peak effect (predetermined), apply a drop of local anesthetic to the mouse's corneas.

-

Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.

-

Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

-

Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals, using a suitable statistical method (e.g., probit analysis).

-

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The research areas highlighted in this guide provide a solid foundation for further investigation. Future work could focus on:

-

Expansion of the chemical library: Synthesizing a broader range of derivatives by exploring various amines, alcohols, and nucleophiles to establish a more comprehensive structure-activity relationship (SAR).

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by the most active compounds. Techniques such as molecular docking can provide insights into potential binding interactions[10][11].

-

In vivo efficacy and toxicity studies: Advancing the most promising lead compounds to more complex animal models to evaluate their therapeutic efficacy, pharmacokinetic properties, and safety profiles.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. "Synthesis and Microbiological Activity of Some Substituted N-(2-hydrox" by İLKAY YILDIZ ÖREN, ESİN AKI ŞENER et al. [journals.tubitak.gov.tr]

- 4. Synthesis and microbiological activity of some N-(2-hydroxy-4-substitutedphenyl)benzamides, phenylacetamides and furamides as the possible metabolites of antimicrobial active benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of In Vitro Antiprotease Activity of Selected Traditional Medicinal Herbs in Dentistry and Its In Silico PASS Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and in vivo anticonvulsant screening in mice of novel phenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 11. Molecular docking and MD simulation approach to... | F1000Research [f1000research.com]

Core Concepts: The Directing Effect of the Carboxymethyl Group

An In-depth Technical Guide to the Electrophilic Substitution Mechanism in Phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the electrophilic aromatic substitution (EAS) mechanism as it applies to phenylacetic acid. Phenylacetic acid and its derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals, including penicillin G, diclofenac, and phenacemide. A thorough understanding of its reactivity in EAS reactions is therefore essential for the rational design of synthetic routes and the development of novel therapeutic agents.

The regiochemical outcome of electrophilic aromatic substitution on a substituted benzene ring is dictated by the electronic properties of the substituent. The carboxymethyl group (-CH₂COOH) of phenylacetic acid is the key determinant of its reactivity and the resulting isomer distribution.

Electronic Effects: The -CH₂COOH group exhibits a weak electron-withdrawing inductive effect (-I). The electronegative oxygen atoms of the carboxyl group pull electron density through the sigma bonds. However, this effect is attenuated by the insulating sp³-hybridized methylene (-CH₂) spacer, which prevents the carboxyl group from exerting a direct resonance effect (-M) on the aromatic ring.

Classification: Due to this electronic profile, the carboxymethyl group is classified as a weakly deactivating, ortho, para-directing group .

-

Deactivating Nature : The weak inductive withdrawal of electron density makes the phenylacetic acid ring slightly less nucleophilic than benzene, leading to reaction rates that are generally slower than those of benzene.

-

Ortho, Para-Directing Nature : Although the ring is deactivated, electrophilic attack is directed to the ortho and para positions. This is because the carbocation intermediate (the sigma complex or Wheland intermediate) formed during ortho or para attack is less destabilized than the intermediate formed during meta attack. The positive charge in the meta intermediate is placed on carbons that do not benefit from proximity to the substituent, whereas in ortho and para attack, one resonance contributor places the positive charge on the carbon directly bonded to the -CH₂COOH group. While the group cannot donate electrons through resonance to stabilize this charge, the overall energy of the ortho/para transition states is lower than that of the meta transition state.

The logical relationship governing the directing effect is illustrated below.

An In-depth Technical Guide to the Reactivity of the Alpha-Carbon in 2-Bromo-2-Phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the alpha-carbon in 2-bromo-2-phenylacetic acid, a versatile synthetic intermediate. The document elucidates the principal synthetic routes to this compound and delves into the mechanistic and quantitative aspects of its key reactions, including nucleophilic substitution, elimination, and radical-mediated processes. Detailed experimental protocols for significant transformations are provided, alongside a comparative analysis of reaction yields. The interplay between reaction conditions, substrate structure, and mechanistic pathways is explored to offer a predictive understanding of the compound's chemical behavior, which is of significant interest in the fields of medicinal chemistry and materials science.

Introduction

This compound (also known as α-bromophenylacetic acid) is a halogenated carboxylic acid featuring a bromine atom at the benzylic and α-position to the carboxyl group. This unique structural arrangement confers a high degree of reactivity upon the alpha-carbon, making it a valuable building block in organic synthesis. The phenyl group stabilizes intermediates through resonance, while the bromine atom serves as an excellent leaving group in nucleophilic substitution reactions. The carboxylic acid moiety provides a handle for further functionalization, such as esterification and amidation. This guide aims to provide a detailed technical overview of the reactivity profile of the alpha-carbon in this compound, with a focus on its synthetic applications.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound involves the bromination of phenylacetic acid at the alpha-position. Two principal methods are commonly employed: the Hell-Volhard-Zelinsky reaction and radical bromination using N-bromosuccinimide (NBS).

Hell-Volhard-Zelinsky (HVZ) Reaction

The Hell-Volhard-Zelinsky reaction is a classic method for the α-halogenation of carboxylic acids. The reaction of phenylacetic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) yields this compound.[1]

Radical Bromination with N-Bromosuccinimide (NBS)

A high-yield synthesis of this compound can be achieved through a radical bromination of phenylacetic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN).[2][3] This method offers mild reaction conditions and high selectivity for the benzylic position.

Experimental Protocol: Synthesis of this compound via Radical Bromination [2][3]

-

Materials:

-

2-Phenylacetic acid (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Carbon tetrachloride (CCl₄)

-

Hexane

-

Ether

-

-

Procedure:

-

To a dry two-necked flask equipped with a reflux condenser, add 2-phenylacetic acid, N-bromosuccinimide, and carbon tetrachloride.

-

Add azobisisobutyronitrile to the stirred mixture.

-

Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 2 hours.

-

Monitor the reaction progress by ¹H NMR spectroscopy until the complete consumption of 2-phenylacetic acid.

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with hexane and filter to remove succinimide.

-

Remove the solvent from the filtrate by rotary evaporation.

-

Purify the crude product by silica gel column chromatography (eluent: n-hexane/ether, 2:1, v/v) to afford this compound as a white solid.

-

Reactivity of the Alpha-Carbon

The reactivity of the alpha-carbon in this compound is dominated by its susceptibility to nucleophilic attack, leading to the displacement of the bromide ion. The benzylic nature of the alpha-carbon allows for the stabilization of carbocationic intermediates or transition states, influencing the reaction mechanism.

Nucleophilic Substitution Reactions

Nucleophilic substitution at the alpha-carbon can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the nature of the nucleophile, solvent, and reaction temperature.[4]

-

Sₙ1 Mechanism: In polar protic solvents, the reaction may proceed through a carbocation intermediate, stabilized by resonance with the adjacent phenyl ring. This pathway is favored by weaker nucleophiles.

-

Sₙ2 Mechanism: Stronger nucleophiles in polar aprotic solvents tend to favor a concerted Sₙ2 mechanism, involving a backside attack on the alpha-carbon.

Quantitative Data on Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Product | Solvent | Yield (%) | Reference |

| Hydrosulfide | NaSH·H₂O | α-Mercaptophenylacetic acid | - | - | [2][5] |

| Azide | NaN₃ | 2-Azido-2-phenylacetic acid | - | - | [6] |

| Cyanide | KCN | 2-Cyano-2-phenylacetic acid | Ethanol | - | [7] |

| Amine (generic) | R-NH₂ | 2-(Alkyl/Aryl)amino-2-phenylacetic acid | - | - | |

| Imine / PPh₃ | Imine / Triphenylphosphine | β-Lactam | - | - | [2][5] |

| Triethylamine | Et₃N | Polymandelide | - | - | [2][5] |

3.1.1. Hydrolysis and Solvolysis

A study on the stability of this compound in 50% aqueous methanol demonstrated its decomposition via nucleophilic substitution.[] The reaction follows first-order kinetics and yields a mixture of α-hydroxyphenylacetic acid (mandelic acid) and α-methoxyphenylacetic acid.[]

Kinetic Data for Decomposition in 50% Aqueous Methanol []

| Method | Rate Constant (k) |

| Linear Regression | 1.52 × 10⁻⁴ ± 2.76 × 10⁻⁵ s⁻¹ |

| Non-linear Regression | 7.89 × 10⁻⁵ ± 5.02 × 10⁻⁶ s⁻¹ |

Experimental Protocol: Synthesis of α-Mercaptophenylacetic Acid [2][5]

-

Materials:

-

This compound

-

Sodium hydrosulfide (NaSH·H₂O)

-

-

Procedure:

-

Treat a solution of this compound with sodium hydrosulfide.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by acidification and extraction with an organic solvent.

-

The product, α-mercaptophenylacetic acid, can be purified by recrystallization.

-

Elimination Reactions

While nucleophilic substitution is the predominant reaction pathway, elimination of HBr from the alpha- and beta-positions can occur, particularly in the presence of a strong, non-nucleophilic base. This would lead to the formation of α,β-unsaturated carboxylic acids. However, specific examples and yields for the dehydrobromination of this compound are not well-documented in the surveyed literature.

Radical Reactions

The C-Br bond at the alpha-position is susceptible to homolytic cleavage, enabling this compound and its derivatives to participate in radical reactions.

3.3.1. Atom Transfer Radical Polymerization (ATRP)

This compound can act as an initiator in Atom Transfer Radical Polymerization (ATRP).[4] The C-Br bond is reversibly cleaved by a transition metal catalyst (e.g., a copper complex) to generate a radical species that initiates the polymerization of vinyl monomers.[4]

Applications in Drug Development and Materials Science

The reactivity of the alpha-carbon in this compound makes it a valuable precursor in the synthesis of various biologically active molecules and functional materials.

-

Pharmaceuticals: It serves as an intermediate in the synthesis of antihistamines and anti-inflammatory agents.[4] Its derivatives are key components in the preparation of β-lactam antibiotics.[2][5]

-

Materials Science: It is used as a precursor for polymandelide, a biodegradable polymer.[2][5] Furthermore, its role as an ATRP initiator allows for the synthesis of well-defined polymers.[4]

Conclusion

This compound exhibits a rich and versatile reactivity profile centered at its alpha-carbon. The facile displacement of the bromide ion through nucleophilic substitution pathways (Sₙ1 and Sₙ2) allows for the introduction of a wide range of functional groups, making it a pivotal intermediate in organic synthesis. While nucleophilic substitution is the most explored reaction class, its potential in radical-mediated processes, such as ATRP, is also of significant interest. This guide has provided a comprehensive overview of the synthesis and reactivity of this compound, supported by available quantitative data and experimental protocols. Further research to quantify the yields of various nucleophilic substitution reactions and to explore the scope of its elimination and radical reactions would be highly valuable to the scientific community.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | 4870-65-9 [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 4870-65-9 | Benchchem [benchchem.com]

- 5. a-Bromophenylacetic acid 98 4870-65-9 [sigmaaldrich.com]

- 6. 2-Azido-2-phenylacetic acid | C8H7N3O2 | CID 4530815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]